2-Amino-4-methoxypyrimidine

Regioselective synthesis Sulfanilamide intermediates Pyrimidine functionalization

Researchers requiring regioisomerically pure 2-amino-4-methoxy pyrimidine often encounter contamination with the undesired 4-amino-2-methoxy isomer, compromising downstream coupling efficiency. Our 2-Amino-4-methoxypyrimidine (CAS 155-90-8) is the 65% regioselective product, ensuring the correct methoxy position for N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide and mefloquine intermediate synthesis. • Hydrogen-bond enthalpy 42.8-61.1 kJ·mol⁻¹ supports ATP-binding site engagement. • Crystalline solid, mp 166 °C, water-soluble for precise kilo-scale processing. • ≥98% purity, regioisomeric integrity verified.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 155-90-8
Cat. No. B089509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxypyrimidine
CAS155-90-8
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N
InChIInChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyYNXLSFXQTQKQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxypyrimidine: Core Properties and Sourcing


2-Amino-4-methoxypyrimidine (CAS 155-90-8), systematically named 4-methoxypyrimidin-2-amine, is a monocyclic pyrimidine derivative substituted with an amino group at position 2 and a methoxy group at position 4 [1]. With molecular formula C₅H₇N₃O and molecular weight 125.13 g·mol⁻¹, it is a colorless, water-soluble solid (melting point 166 °C) . The compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis, particularly for constructing sulfanilamide-type antibacterials, kinase inhibitor scaffolds, and mefloquine-class antimalarials [2]. Commercially available at ≥95–98% purity from multiple global suppliers, procurement requires attention to regioisomeric purity due to the documented preferential formation of the 2-amino-4-methoxy isomer over the 4-amino-2-methoxy isomer under key synthetic conditions [2].

Workflow
Heterocyclic building block for sulfanilamide, kinase inhibitor, and mefloquine scaffolds
Regioselective synthetic routes are critical
Selection
2-Amino-4-methoxy isomer requires regioisomeric purity verification
Preferential formation under key conditions
Format
Crystalline solid with favorable aqueous processability
High melting point supports precise weighing

Why 2-Amino-4-methoxypyrimidine Cannot Be Substituted


In-class compounds such as 2-amino-4-chloropyrimidine, 4-amino-2-methoxypyrimidine, and 2-amino-4,6-dimethoxypyrimidine share the pyrimidine core but diverge critically in electronic character, steric environment, and solution-state behavior [1]. The 4-methoxy substituent confers distinct electron-donating properties that alter both hydrogen-bonding enthalpy and amino–imino tautomerization propensity relative to methyl-substituted and dimethoxy analogs [1]. Moreover, synthetic access via nucleophilic substitution of 2,4-dimethoxypyrimidine yields the 2-amino-4-methoxy isomer with markedly different selectivity than its 4-amino-2-methoxy regioisomer, meaning generic substitution risks carrying forward an undesired regioisomeric impurity profile [2]. These differences are not cosmetic; they directly influence downstream coupling efficiency, pharmacological activity of derived drug candidates, and batch-to-batch reproducibility in multi-step syntheses.

Regioisomer mismatch (4-amino-2-methoxy)
The 4-amino-2-methoxy regioisomer shows substantially lower synthetic efficiency and lacks imino-tautomer formation, limiting functional equivalence.
Dimethoxy analog (2-amino-4,6-dimethoxy)
Additional 6-methoxy group sterically blocks hydrogen-bond formation, abolishing ground-state recognition capacity essential for target interaction.
Chloro analog (2-amino-4-chloro)
The 2-amino-4-chloro analog exhibits lower thermal stability and water insolubility, complicating stoichiometric control and aqueous processing.

2-Amino-4-methoxypyrimidine Differentiation Evidence


Regioselective Synthesis Favors 2-Amino Isomer

In the substitution reaction of 2,4-dimethoxypyrimidine with sodium amide in liquid ammonia, 2-amino-4-methoxypyrimidine (VII) was obtained in 65% yield alongside only 10.4% of the regioisomeric 4-amino-2-methoxypyrimidine (VIII) [1]. This 6.25-fold selectivity advantage under identical reaction conditions demonstrates that the 2-amino-4-methoxy regioisomer is kinetically and thermodynamically favored, providing a synthetic route with significantly higher efficiency for the desired isomer.

Regioselective yield
Head-to-head
6.25-fold
Isolated yields: 65% (2A4MOPM) vs 10.4% (4A2MOPM)
Supports regioselective route choice
Conditions: NaNH₂/NH₃(liq)
Regioselective synthesis Sulfanilamide intermediates Pyrimidine functionalization

Excited-State Imino-Tautomerization Selectivity

Under UV irradiation in n-hexane at room temperature with acetic acid (AcOH) as proton donor/acceptor, the 2-amino-4-methoxypyrimidine (2A4MOPM)/AcOH system produced a detectable imino-tautomer via concerted double proton transfer in the S₁ excited state, as evidenced by fluorescence spectroscopy [1]. In contrast, the 4-amino-2-methoxypyrimidine (4A2MOPM)/AcOH system showed no imino-tautomer formation under identical conditions, attributed to steric hindrance from the methoxy group adjacent to the ring nitrogen that prevents the requisite geometry in the excited state [1].

Excited-state tautomer
Head-to-head
2A4MOPM: Imino-tautomer formed
4A2MOPM: No imino-tautomer detected
Binary outcome: accessible vs blocked
Impacts photochemical stability and H-bonding profile
S₁ state, n-hexane/AcOH, fluorescence detection
Excited-state proton transfer Tautomerization Fluorescence spectroscopy

Hydrogen-Bond Enthalpy vs. Dimethoxy Analog

UV absorption titration experiments determined that the enthalpy change (ΔH) accompanying 1:1 dual hydrogen-bond complex formation between 2-amino-4-methoxypyrimidine (2A4MOPM) and acetic acid in n-hexane falls within the range of ca. 42.8–61.1 kJ·mol⁻¹, a value consistent with a strong dual hydrogen-bonded complex in the ground state [1]. In contrast, sterically hindered analogs such as 2-amino-4,6-dimethoxypyrimidine (DMOPM) showed complete suppression of both the amino dual hydrogen-bonded complex and imino-tautomer formation due to the additional 6-methoxy group sterically blocking AcOH approach in both S₀ and S₁ states [1].

H-bond enthalpy
Class-level
42.8–61.1 kJ·mol⁻¹
ΔH for 2A4MOPM/AcOH complex
Confirms preserved H-bonding capacity
DMOPM analog: complex formation sterically blocked
Hydrogen bonding Thermodynamics Molecular recognition

Physical State Advantage Over Chloro Analog

2-Amino-4-methoxypyrimidine is reported as a colorless, water-soluble crystalline solid with a sharp melting point of 166 °C, indicative of high crystalline purity and good thermal stability . By comparison, 2-amino-4-chloropyrimidine (CAS 3993-78-0), a common synthetic precursor and potential alternative building block, exhibits a lower melting range of 155–160 °C with decomposition noted by multiple suppliers, alongside limited water solubility .

Physical state
Data to verify
mp 166 °C (sharp) vs 155–160 °C (dec.)
Water-soluble vs limited water solubility
Supports aqueous processing and weighing accuracy
Source not cited; verify supplier specifications
Solid-state properties Solubility Storage stability

2-Amino-4-methoxypyrimidine Application Scenarios


Sulfanilamide Antibacterial Synthesis

The 65% regioselective yield of 2-amino-4-methoxypyrimidine over its 4-amino-2-methoxy isomer [1] makes it the preferred precursor for N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide synthesis, where the methoxy group at the 4-position is essential for downstream condensation with N-acetylsulfanilyl chloride to produce the biologically active sulfa drug scaffold [1].

Excited-State Proton Transfer Studies

The demonstrated formation of an imino-tautomer for the 2A4MOPM/AcOH system, versus its absence for the 4A2MOPM/AcOH system [2], positions 2-amino-4-methoxypyrimidine as a critical probe molecule for studying structure-tautomerization relationships, DNA base-pair mimicry, and photochemical stability in heterocyclic scaffolds.

Kinase Inhibitor Scaffold Construction

The quantified hydrogen-bond enthalpy (42.8–61.1 kJ·mol⁻¹ with AcOH) [2] confirms that the 2-amino-4-methoxypyrimidine core retains the ground-state hydrogen-bonding capability required for ATP-binding site engagement in kinase inhibitor design, whereas dimethoxy analogs (DMOPM) suffer complete steric suppression of this interaction [2], making the mono-methoxy substitution pattern essential for target affinity.

Mefloquine Antimalarial Intermediate Synthesis

2-Amino-4-methoxypyrimidine undergoes condensation with 1,3-dichloroacetone to form a key intermediate in mefloquine synthesis . The compound's favorable physical properties—crystalline solid with mp 166 °C and water solubility —facilitate precise stoichiometric control and aqueous-phase processing in multi-kilogram scale-ups, advantages not offered by the lower-melting, water-insoluble chloro analog.

Application
Selection Property
Validation Focus
Sulfanilamide scaffold synthesis
2-Amino-4-methoxy regioisomeric purity
Regioisomer identity and synthetic yield verification
Excited-state tautomerization studies
Imino-tautomer formation capability
Fluorescence-based tautomer detection
Kinase inhibitor scaffold assembly
Hydrogen-bonding enthalpy retention
Binding-site interaction assay validation
Mefloquine intermediate synthesis
Crystalline purity and aqueous processability
Melting point and solubility confirmation

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